
2-Cyclopropyl-3-fluoroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-3-fluoroanisole is an organic compound that features a cyclopropyl group and a fluoro-substituted anisole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-fluoroanisole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are designed to maximize yield and minimize costs. For example, the use of continuous flow reactors can enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-fluoroanisole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroanisole derivatives with additional oxygen-containing groups, while reduction may yield simpler hydrocarbon derivatives.
Scientific Research Applications
2-Cyclopropyl-3-fluoroanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly for its unique structural properties.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-fluoroanisole involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl group and fluoro-substituted anisole moiety can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroanisole: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylanisole: Similar structure but lacks the fluoro substitution.
Uniqueness
2-Cyclopropyl-3-fluoroanisole is unique due to the combination of the cyclopropyl group and the fluoro-substituted anisole moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-cyclopropyl-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C10H11FO/c1-12-9-4-2-3-8(11)10(9)7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
KVWLNHWGGMDMOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B13696835.png)
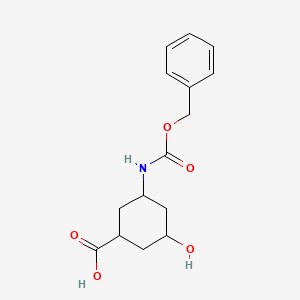
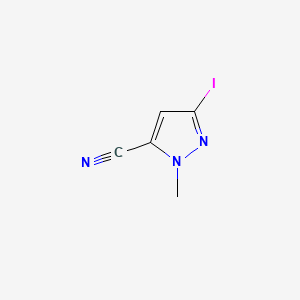
![4-Chloro-2H-benzo[h]chromen-2-one](/img/structure/B13696854.png)
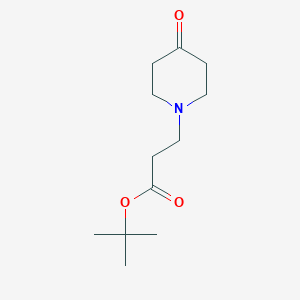
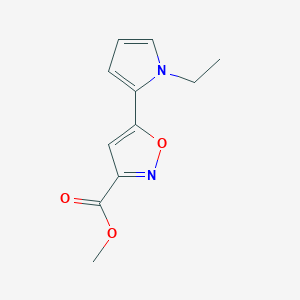
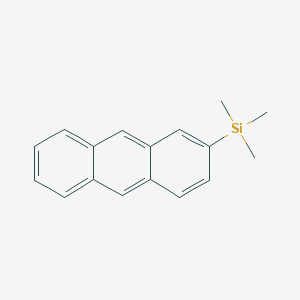

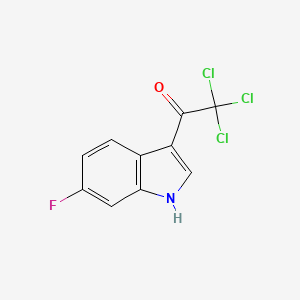
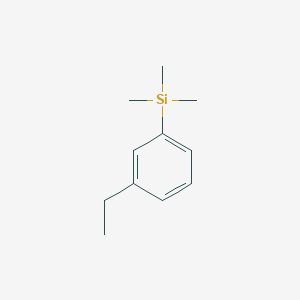
![(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone](/img/structure/B13696902.png)
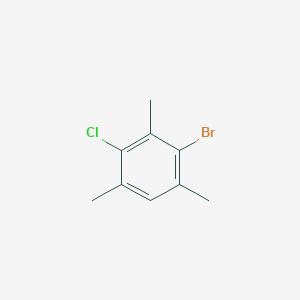
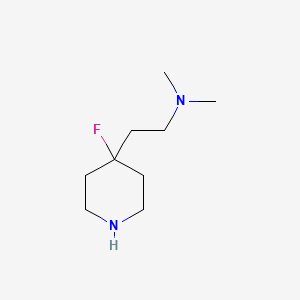
![20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B13696927.png)
